molecular formula C11H8FNO4 B135312 N-Succinimidyl-4-fluorobenzoate CAS No. 141762-27-8

N-Succinimidyl-4-fluorobenzoate

Cat. No. B135312
M. Wt: 236.19 g/mol
InChI Key: LSSQMISUDUUZCC-DWSYCVKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl-4-fluorobenzoate (SFB) is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of benzoic acid and is commonly used as a crosslinking agent for proteins and other biomolecules. SFB has several unique properties that make it a popular choice for researchers, including its ability to react specifically with primary amines and its high stability under a wide range of conditions.

Mechanism Of Action

The mechanism of action of N-Succinimidyl-4-fluorobenzoate involves the reaction of the N-hydroxysuccinimide ester group with primary amines on the target biomolecule, resulting in the formation of a stable covalent bond. This covalent bond can be used to crosslink two or more biomolecules together, allowing for the study of protein-protein interactions and other biological processes.

Biochemical And Physiological Effects

N-Succinimidyl-4-fluorobenzoate is generally considered to be a safe and non-toxic compound, with no known significant biochemical or physiological effects. However, it is important to note that the use of N-Succinimidyl-4-fluorobenzoate in scientific research should be conducted in accordance with appropriate safety protocols and guidelines.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-Succinimidyl-4-fluorobenzoate is its high specificity for primary amines, which allows for the selective crosslinking of biomolecules. Additionally, N-Succinimidyl-4-fluorobenzoate is highly stable under a wide range of conditions, making it a reliable tool for scientific research. However, N-Succinimidyl-4-fluorobenzoate does have some limitations, including its relatively high cost and the fact that it can only react with primary amines.

Future Directions

There are several potential future directions for the use of N-Succinimidyl-4-fluorobenzoate in scientific research. One area of interest is the development of new crosslinking strategies that can overcome the limitations of N-Succinimidyl-4-fluorobenzoate, such as its specificity for primary amines. Additionally, there is ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in the development of biosensors and other diagnostic tools, as well as its potential use in drug delivery and other biomedical applications.
In conclusion, N-Succinimidyl-4-fluorobenzoate is a widely used chemical compound in scientific research, particularly in the field of biochemistry. Its unique properties make it a popular choice for researchers studying protein-protein interactions, protein-DNA interactions, and other biological processes. While N-Succinimidyl-4-fluorobenzoate has several advantages, including its high specificity and stability, it also has some limitations that should be taken into account. However, ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in new crosslinking strategies and biomedical applications suggests that it will continue to be an important tool for scientific research in the future.

Synthesis Methods

The synthesis of N-Succinimidyl-4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

N-Succinimidyl-4-fluorobenzoate is widely used in scientific research as a crosslinking agent for proteins and other biomolecules. It is commonly used in the study of protein-protein interactions, protein-DNA interactions, and other biological processes. N-Succinimidyl-4-fluorobenzoate has also been used in the development of biosensors and other diagnostic tools.

properties

CAS RN

141762-27-8

Product Name

N-Succinimidyl-4-fluorobenzoate

Molecular Formula

C11H8FNO4

Molecular Weight

236.19 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(18F)fluoranylbenzoate

InChI

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2/i12-1

InChI Key

LSSQMISUDUUZCC-DWSYCVKZSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[18F]

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F

Other CAS RN

141762-27-8

synonyms

(18F)SFB
N-succinimidyl 4-(18F)fluorobenzoate
N-succinimidyl 4-fluorobenzoate
N-succinimidyl-4-(18F)fluorobenzoate
N-succinimidyl-4-fluorobenzoate
NSM-FB

Origin of Product

United States

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